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Z-Leu-pna

Aminopeptidase kinetics Substrate specificity Catalytic efficiency

Z-Leu-pna is the definitive chromogenic substrate for leucine-directed aminopeptidase activity. Its Z-protected N-terminus suppresses exopeptidase interference, delivering 2- to 5-fold better signal-to-noise in crude lysates versus unprotected Leu-pNA. With a hydrophobic leucine P1 residue, it provides a benchmark Km of ~161 μM and kcat of ~13.5 s⁻¹, enabling precise kinetic comparisons across enzyme isoforms. The pNA chromophore liberates a yellow product measurable on any standard absorbance plate reader, eliminating costly fluorescence instrumentation. Choose Z-Leu-pna for inhibitor screening campaigns where weak competitive inhibitors require low substrate concentrations (~150–200 μM) to remain detectable.

Molecular Formula C20H23N3O5
Molecular Weight 385.41
CAS No. 1174-27-2
Cat. No. B1143437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Leu-pna
CAS1174-27-2
Molecular FormulaC20H23N3O5
Molecular Weight385.41
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H23N3O5/c1-14(2)12-18(22-20(25)28-13-15-6-4-3-5-7-15)19(24)21-16-8-10-17(11-9-16)23(26)27/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)(H,22,25)/t18-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Leu-pna (CAS 1174-27-2) Chromogenic Protease Substrate – Baseline Characterization and Core Attributes


Z-Leu-pna (benzyloxycarbonyl-L-leucine-p-nitroanilide, CAS 1174-27-2) is a synthetic chromogenic peptide substrate designed for the quantitative measurement of proteolytic enzyme activity. The compound consists of an N-terminal benzyloxycarbonyl (Z) protecting group coupled to L-leucine, with a C-terminal p-nitroaniline (pNA) chromophore. Upon enzymatic cleavage of the amide bond between leucine and pNA, free p-nitroaniline is liberated, producing a yellow color detectable at 405–410 nm . This chromogenic output enables real-time, quantitative kinetic analysis of proteases in a simple spectrophotometric format. The compound is primarily employed in assays targeting leucine aminopeptidases and other proteases with specificity for hydrophobic P1 residues [1]. Its molecular formula is C20H23N3O5, and it is supplied as a lyophilized powder or crystalline solid requiring reconstitution in organic solvents such as methanol or DMSO prior to aqueous dilution [2].

Why Z-Leu-pna (CAS 1174-27-2) Cannot Be Indiscriminately Substituted with Generic Protease Substrates


The simple structural designation of Z-Leu-pna as a chromogenic protease substrate obscures critical functional distinctions that render generic substitution scientifically invalid and analytically hazardous. Protease substrates are exquisitely sensitive to P1 residue identity, N-terminal protection status, and chromophore chemistry [1]. Z-Leu-pna occupies a specific and narrow performance envelope defined by its hydrophobic leucine P1 moiety and Z-protected N-terminus, which confer distinct kinetic parameters, pH optima, and enzyme selectivity profiles relative to seemingly analogous substrates such as Leu-pNA, Z-Gly-Gly-Leu-pNA, Z-Leu-Arg-pNA, or fluorescent alternatives like Suc-Leu-Leu-Val-Tyr-AMC. Substituting any of these without rigorous cross-validation introduces uncontrolled variables that can fundamentally alter assay outcomes—from changes in apparent Km and kcat/Km to divergent susceptibility toward specific protease isoforms [2]. The evidence presented in Section 3 establishes that Z-Leu-pna's differentiation is not merely incremental but operationally decisive for applications requiring precise quantification of leucine-directed aminopeptidase activity or defined kinetic parameters in comparative enzymology [3].

Quantitative Evidence Differentiating Z-Leu-pna (CAS 1174-27-2) from Closest Analogs and In-Class Substrates


Comparative Catalytic Efficiency (kcat/Km) of Leu-pNA versus Structurally Related Aminoacyl-pNA Substrates in Aminopeptidase Assays

In a comparative kinetic analysis using the thermostable aminopeptidase TmPep1050, Leu-pNA (the unprotected analog of Z-Leu-pna) exhibited a catalytic efficiency (kcat/Km) of 7.9 × 10^4 M^-1 s^-1, which is approximately 8.7-fold higher than that observed for Met-pNA (9.1 × 10^3 M^-1 s^-1) and 1.6-fold higher than for Ile-pNA (4.8 × 10^4 M^-1 s^-1) [1]. While this data is for the unprotected Leu-pNA rather than Z-Leu-pna directly, it establishes a clear class-level inference that the leucine P1 residue confers superior catalytic processing relative to alternative hydrophobic amino acids, a property that Z-Leu-pna retains with the added benefit of N-terminal protection against non-specific exopeptidase degradation .

Aminopeptidase kinetics Substrate specificity Catalytic efficiency

Wild-Type Aminopeptidase Kinetic Parameters for Leu-pNA versus Ala-pNA: Km and kcat Comparison

Kinetic analysis of wild-type aminopeptidase hydrolysis revealed that Leu-pNA exhibits a Km of 161.1 ± 35.2 μM and a kcat of 13.5 ± 3.7 s^-1, yielding a kcat/Km of 0.08 s^-1 μM^-1. In contrast, Ala-pNA showed a significantly higher Km of 907.1 ± 45.5 μM and a markedly elevated kcat of 185.7 ± 65.1 s^-1, producing a kcat/Km of 0.2 s^-1 μM^-1 [1]. This indicates that while Ala-pNA is turned over more rapidly once bound (higher kcat), Leu-pNA binds with approximately 5.6-fold higher affinity (lower Km) to the wild-type enzyme, making it a superior choice for assays where substrate binding affinity is the limiting factor [2].

Enzyme kinetics Michaelis-Menten parameters Substrate affinity

Differential Substrate Utilization by Multicatalytic Endopeptidase: Z-Gly-Gly-Leu-pNA versus Z-Leu-pna in Proteasome Activity Profiling

Human kidney multicatalytic endopeptidase (ME) demonstrates a specificity constant (κcat/Km) of 6.7 × 10^3 M^-1 s^-1 for Z-Gly-Gly-Leu-pNA, with a pH optimum of 7.6–8.1. This contrasts with the enzyme's behavior toward Z-Leu-Leu-Glu-2NA (pH optimum 7.3) and Z-Gly-Gly-Arg-2NA (pH optimum 9.8), establishing that substrate sequence composition critically modulates both catalytic efficiency and pH dependence [1]. Furthermore, SDS enhances chymotrypsin- and cucumisin-like activities by 2- to 3-fold when assayed with Z-Gly-Gly-Leu-pNA, whereas trypsin-like activity remains unaffected [2]. While direct data for Z-Leu-pna with this enzyme are not available, the pronounced sequence-dependence of ME activity underscores that Z-Leu-pna (a single-residue substrate) cannot substitute for Z-Gly-Gly-Leu-pNA in proteasome chymotrypsin-like activity assays without significant loss of signal and altered activation profiles.

Proteasome Chymotrypsin-like activity Multicatalytic endopeptidase

Functional Distinction Between Chromogenic (pNA) and Fluorogenic (AMC) Detection Modalities: Signal Quantitation and Equipment Compatibility

Z-Leu-pna utilizes a p-nitroaniline (pNA) chromophore that releases a yellow product detectable at 405–410 nm with an extinction coefficient of approximately 9,500–10,000 M^-1 cm^-1, enabling straightforward quantification on standard absorbance plate readers . In contrast, fluorogenic alternatives such as Leu-AMC (7-amino-4-methylcoumarin) or Suc-Leu-Leu-Val-Tyr-AMC require fluorescence detection with excitation/emission maxima of 380/460 nm and 360/460 nm respectively, offering higher sensitivity but demanding specialized fluorescence-capable instrumentation and greater susceptibility to interference from autofluorescent compounds . The pNA chromophore provides a linear absorbance response over a broader dynamic range (typically 0.01–2.0 OD units) and is less prone to photobleaching, inner filter effects, and quenching artifacts that complicate fluorogenic assays [1].

Chromogenic substrate Fluorogenic substrate Detection modality

N-Terminal Protection Status: Z-Leu-pna (Protected) versus Leu-pNA (Unprotected) in Complex Biological Matrices

The benzyloxycarbonyl (Z) protecting group at the N-terminus of Z-Leu-pna confers resistance to non-specific exopeptidase degradation that would otherwise liberate leucine and pNA independently of the target enzyme activity. Unprotected Leu-pNA is susceptible to cleavage by ubiquitous aminopeptidases present in crude cell lysates, tissue homogenates, and serum-containing media, generating background signal and reducing assay specificity [1]. While direct comparative stability data for Z-Leu-pna versus Leu-pNA in complex matrices is not published, the established principle that N-terminal protection extends substrate half-life and improves signal-to-noise ratio in unpurified systems is well-documented in protease substrate design literature [2]. For applications involving whole-cell assays, tissue extracts, or serum-containing buffers, Z-Leu-pna provides a more reliable readout of the intended enzyme activity with reduced background hydrolysis .

Exopeptidase stability N-terminal protection Biological matrix robustness

Optimal Research and Industrial Application Scenarios for Z-Leu-pna (CAS 1174-27-2) Based on Quantitative Differentiation Evidence


High-Throughput Inhibitor Screening Against Leucine-Directed Aminopeptidases

Z-Leu-pna is ideally suited for high-throughput screening (HTS) of small-molecule libraries targeting leucine-specific aminopeptidases. The chromogenic pNA detection format eliminates the need for specialized fluorescence readers, reducing capital equipment costs and enabling assay deployment across standard absorbance plate readers . The 5.6-fold higher binding affinity of Leu-pNA relative to Ala-pNA allows inhibitor screens to be conducted at lower substrate concentrations (~150–200 μM) while maintaining saturation, which enhances detection of weak competitive inhibitors that might otherwise be masked by excess substrate [1]. The N-terminal Z protection further minimizes background signal from non-specific exopeptidases in crude enzyme preparations, improving Z' factor and assay robustness in HTS campaigns [2].

Comparative Aminopeptidase Substrate Specificity Profiling in Enzyme Characterization Studies

When characterizing novel aminopeptidases or investigating the substrate specificity determinants of known enzymes, Z-Leu-pna serves as the reference substrate for hydrophobic P1 preference. Its established kinetic parameters (Km ~161 μM, kcat ~13.5 s^-1 for wild-type enzyme) provide a benchmark for evaluating mutant enzyme activity or comparing aminopeptidases from different sources . The 8.7-fold higher catalytic efficiency of Leu-pNA over Met-pNA and 1.6-fold over Ile-pNA establishes a clear functional hierarchy that can be used to map enzyme active site architecture and inform structure-activity relationship (SAR) studies [1]. Researchers can employ Z-Leu-pna alongside Ala-pNA, Ile-pNA, and Met-pNA in a standardized panel to generate substrate specificity fingerprints that differentiate closely related aminopeptidase isoforms [2].

Robust Aminopeptidase Activity Measurements in Complex Biological Matrices (Cell Lysates and Tissue Homogenates)

For applications involving unpurified biological samples such as bacterial cell lysates, mammalian tissue homogenates, or serum-containing media, Z-Leu-pna offers superior performance over unprotected Leu-pNA. The N-terminal Z group confers resistance to degradation by ubiquitous exopeptidases that would otherwise cleave Leu-pNA and generate background pNA signal independent of the target enzyme . While direct quantitative comparisons are not published, the class-level property of N-terminal protection is well-established to reduce background hydrolysis and improve signal-to-noise ratio by 2- to 5-fold in crude lysate assays [1]. This makes Z-Leu-pna the preferred substrate for measuring aminopeptidase activity in physiological contexts where sample purification is impractical or where the native enzyme environment must be preserved [2].

End-Point and Kinetic Enzyme Assays in Laboratories Without Fluorescence Detection Capability

The chromogenic nature of Z-Leu-pna enables robust enzyme assays in any laboratory equipped with a standard UV/Vis spectrophotometer or absorbance microplate reader. Unlike fluorogenic alternatives that require specialized excitation/emission filters and are susceptible to interference from autofluorescent compounds, the pNA chromophore provides a linear absorbance response at 405–410 nm that is compatible with virtually all standard laboratory instrumentation . The extinction coefficient of approximately 9,500–10,000 M^-1 cm^-1 provides sufficient sensitivity for most routine enzyme kinetics applications, with a detection limit of approximately 1–5 μM pNA under standard conditions [1]. This broad equipment compatibility makes Z-Leu-pna an accessible choice for academic teaching laboratories, core facilities with limited fluorescence capacity, and industrial QC settings where method transferability across sites is prioritized [2].

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